molecular formula C23H19ClN4O3 B2594084 6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one CAS No. 1112313-73-1

6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one

Cat. No. B2594084
CAS RN: 1112313-73-1
M. Wt: 434.88
InChI Key: HLGTXTHWAYROQI-UHFFFAOYSA-N
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Description

6-(azepan-1-ylsulfonyl)-4-[(5-ethyl-1,2,4-oxadiazol-3-yl)methyl]-2H-1,4-benzoxazin-3(4H)-one is a useful research compound. Its molecular formula is C23H19ClN4O3 and its molecular weight is 434.88. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Spectral Characterisation

Research in the area of chemical synthesis and spectral characterization is a foundational aspect of understanding novel compounds. For instance, the study by Mahmoud et al. (2012) on phthalazinone derivatives, including those with structures related to 1,2,4-triazol-3-yl and 1,3,4-oxadiazol-2-yl groups, highlights the methodological approaches to synthesizing and characterizing complex organic molecules Mahmoud et al., 2012.

Antimicrobial and Anti-inflammatory Activities

Compounds with structural features similar to the one have been evaluated for their antimicrobial and anti-inflammatory activities. For example, Rajanarendar et al. (2013) synthesized a series of compounds that demonstrated significant antimicrobial activity, alongside potent anti-inflammatory and analgesic activities Rajanarendar et al., 2013.

Anticancer Potential

The synthesis of benzoxepine-1,2,3-triazole hybrids for potential antibacterial and anticancer applications, as investigated by Kuntala et al. (2015), suggests a research avenue for compounds with similar structures in targeting cancer cells. These compounds showed cytotoxicity against specific cancer cell lines, indicating their potential as anticancer agents Kuntala et al., 2015.

Pharmacological Evaluations

Another area of scientific application is the pharmacological evaluation of novel compounds for their potential as therapeutic agents. For instance, Faizi et al. (2012) explored the anticonvulsant activity of new oxadiazole derivatives, demonstrating the potential of such compounds in modulating physiological pathways related to convulsions Faizi et al., 2012.

properties

IUPAC Name

2-[5-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-(2,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19ClN4O3/c1-14-3-4-15(2)19(11-14)25-20(29)13-28-12-17(7-10-21(28)30)23-26-22(27-31-23)16-5-8-18(24)9-6-16/h3-12H,13H2,1-2H3,(H,25,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLGTXTHWAYROQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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